molecular formula C15H15N3O3S B2405892 N-(3,4-dimethylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide CAS No. 701969-93-9

N-(3,4-dimethylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

Cat. No. B2405892
M. Wt: 317.36
InChI Key: BSEGVWNGGVEPQX-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, and chemical stability.


Scientific Research Applications

Fluorescent Probe Technique for Binding Studies

The compound N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, a fluorescent probe with properties somewhat analogous to the compound of interest, demonstrates minimal fluorescence in water but fluoresces strongly when bound to protein. This characteristic facilitates the indirect measurement of binding interactions, such as those between p-hydroxybenzoic acid esters (parabens) and bovine serum albumin, indicating that the mechanism of binding could be hydrophobic in nature, with the aromatic ring playing a primary role (Jun et al., 1971).

Fuel Cell Applications

Sulfonated polybenzimidazole, a polymer closely related to the compound of interest, has been prepared through post-sulfonation reactions and used to develop cross-linked membranes for fuel cells. These membranes exhibit improved water stability and oxidative stability without significant changes in proton conductivity, which is crucial for fuel cell performance (Xu et al., 2007).

Antibacterial Activity

Sulfonamide derivatives, including 6-arylimidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamides, have shown significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The research highlights the potential of these compounds in developing new antibacterial agents, demonstrating the versatility of sulfonamide-based compounds in pharmaceutical research (Gadad et al., 2000).

Polymer and Material Science

The synthesis of polybenzimidazoles, which share structural similarities with the compound , has been explored for their thermal stability and resistance to hydrolytic and elevated temperature conditions. These polymers have applications in areas requiring materials that can withstand harsh conditions, further showcasing the breadth of research and applications related to benzimidazole and sulfonamide derivatives (Vogel & Marvel, 1961).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-9-3-4-11(7-10(9)2)18-22(20,21)12-5-6-13-14(8-12)17-15(19)16-13/h3-8,18H,1-2H3,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEGVWNGGVEPQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

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